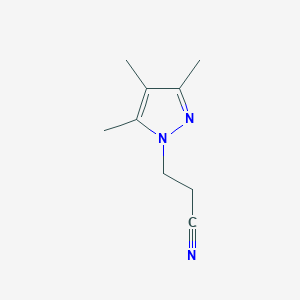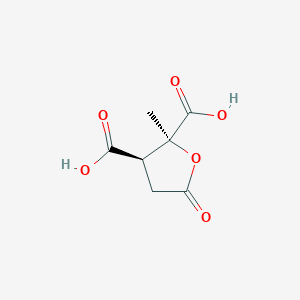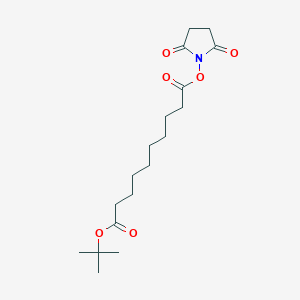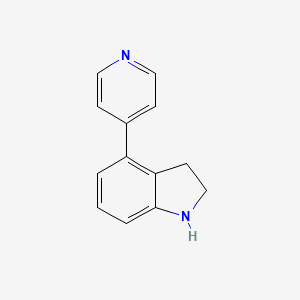
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
Übersicht
Beschreibung
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C9H13N3 It features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and a propanenitrile group attached to the nitrogen atom of the pyrazole ring
Wirkmechanismus
Target of Action
A related compound has been found to exhibit potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine. For instance, 3,4,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
-
Attachment of the Propanenitrile Group: : The next step involves the alkylation of the pyrazole ring with a suitable nitrile-containing reagent. This can be achieved by reacting 3,4,5-trimethyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.
Reduction: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamine.
Substitution: Products include various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors or as a ligand in coordination chemistry.
Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanenitrile
Uniqueness
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 4, and 5 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFVZOORDMPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![butyl[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3165987.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)




